1-(Benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester
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Overview
Description
1-(Benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester is a boronic ester derivative with the molecular formula C16H20BNO4S. This compound is known for its utility in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . The compound’s structure includes a benzenesulfonyl group attached to a pyrrole ring, which is further connected to a boronic acid pinacol ester moiety .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are generally known to be used in metal-catalyzed carbon-carbon bond formation reactions like suzuki–miyaura reaction .
Mode of Action
The 1-(Benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester interacts with its targets through a process known as transmetalation . In this process, the boronic acid or its derivative (the nucleophile) is transferred from boron to a transition metal, such as palladium .
Biochemical Pathways
The This compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s important to note that the rate of hydrolysis of boronic pinacol esters is influenced by the substituents in the aromatic ring and the ph of the environment .
Result of Action
The result of the action of This compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of This compound can be influenced by environmental factors such as the pH of the environment . For instance, the rate of hydrolysis of boronic pinacol esters, which is a crucial step in their reactivity, is considerably accelerated at physiological pH .
Biochemical Analysis
Molecular Mechanism
In the context of Suzuki–Miyaura coupling reactions, boronic esters are known to undergo transmetalation, a process where an organic group is transferred from boron to palladium .
Metabolic Pathways
Boronic esters are known to participate in Suzuki–Miyaura coupling reactions, which involve the transfer of an organic group from boron to palladium .
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Hantzsch pyrrole synthesis.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the pyrrole ring in the presence of a base.
Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester. .
Chemical Reactions Analysis
1-(Benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester undergoes several types of chemical reactions:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. Major products formed from these reactions are typically biaryl compounds or alkenyl derivatives .
Scientific Research Applications
1-(Benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester has several applications in scientific research:
Comparison with Similar Compounds
1-(Benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester can be compared with other boronic esters and sulfonylated pyrroles:
Sulfonylated Pyrroles: Compounds such as 1-(benzenesulfonyl)pyrrole and 1-(p-toluenesulfonyl)pyrrole exhibit similar chemical properties but differ in their reactivity and applications.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of both boronic esters and sulfonylated pyrroles, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4S/c1-15(2)16(3,4)22-17(21-15)14-11-8-12-18(14)23(19,20)13-9-6-5-7-10-13/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVJEWBKHTYGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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